Diflucortolone-d3 21-Acetate
Description
Diflucortolone-d3 21-Acetate (CAS 2541-37-9) is a deuterated analog of diflucortolone 21-acetate, a synthetic glucocorticoid. It is isotopically labeled with three deuterium atoms (d3) at unspecified positions, achieving a high isotopic purity of 99.62% for the d3 form . This compound is a critical reference standard in analytical research, particularly in mass spectrometry (LC-MS/MS), where its deuterated structure minimizes interference during the quantification of non-deuterated diflucortolone or its metabolites in biological matrices .
Properties
Molecular Formula |
C₂₄H₂₇D₃F₂O₅ |
|---|---|
Molecular Weight |
439.51 |
Synonyms |
(6α,11β,16α)-21-(Acetyloxy)-6,9-difluoro-11-hydroxy-16-methyl-d3-pregna-1,4-diene-3,20-dione; 6α,9-Difluoro-11β,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione 21-Acetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₂₄H₂₉D₃F₂O₆ (exact structure depends on deuteration sites)
- Storage : Stable at -20°C .
- Melting Point : >169°C (decomposition observed) .
Applications :
Primarily used in pharmaceutical research as an internal standard for bioanalytical assays . Diflucortolone itself is a potent anti-inflammatory agent, and its 21-valerate ester is commercially utilized in topical treatments for eczema and psoriasis .
Diflucortolone-d3 21-Acetate belongs to the corticosteroid class, specifically as a fluorinated glucocorticoid ester. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Differences :
Structural Modifications: Fluorination: Diflucortolone contains 6α,9α-difluoro substitutions, enhancing glucocorticoid receptor affinity compared to mono-fluorinated analogs like betamethasone or dexamethasone . Deuteration: The d3 label in this compound increases its molecular weight by ~3 Da compared to the non-deuterated form, enabling precise isotopic differentiation in mass spectrometry . Ester Groups: The 21-acetate group improves solubility in organic solvents, while the 21-valerate in Diflucortolone 21-Valerate extends half-life in topical applications .
Functional and Analytical Utility: Therapeutic Use: Non-deuterated esters (e.g., Diflucortolone 21-Valerate) are used clinically, whereas deuterated forms like this compound are restricted to analytical workflows . Quantitative Analysis: Deuterated analogs are indispensable for minimizing matrix effects in LC-MS/MS, unlike non-labeled standards (e.g., Betamethasone 21-Acetate) .
Regulatory and Pharmacopoeial Status :
- Diflucortolone 21-Valerate is pharmacopoeial-grade (e.g., British Pharmacopoeia), with strict purity criteria, while deuterated variants are classified as research chemicals .
Table 2: Analytical Performance Metrics
| Parameter | This compound | Betamethasone 21-Acetate | Dexamethasone 21-Acetate |
|---|---|---|---|
| Isotopic Purity | 99.62% (d3) | N/A | N/A |
| LC-MS/MS Sensitivity | High (low interference) | Moderate | Moderate |
| Therapeutic Use | No | Yes | Yes |
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Diflucortolone-d3 21-Acetate in biological matrices?
- Methodology : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Deuterated analogs (e.g., Diflucortolone-d3) are used as internal standards to correct for matrix effects and ionization variability. For example, a validated UPLC-MS/MS protocol for structurally similar corticosteroids (e.g., Prednisolone 21-acetate) involves:
- Chromatography : C18 column, gradient elution with methanol/water (0.1% formic acid).
- Detection : Multiple reaction monitoring (MRM) for precursor-to-product ion transitions specific to the deuterated compound to avoid isotopic interference .
Q. How is the deuterium labeling in this compound confirmed experimentally?
- Methodology : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential.
- NMR : Compare -NMR spectra of non-deuterated Diflucortolone (e.g., CAS 2607-06-9) and Diflucortolone-d3. The absence of specific proton signals (e.g., at positions 1, 2, and 3 due to deuteration) confirms labeling .
- HRMS : Verify the mass shift (+3 Da) and isotopic purity (>98%) using electrospray ionization (ESI) in positive ion mode .
Q. What synthetic routes are reported for Diflucortolone derivatives, including deuterated forms?
- Methodology : Diflucortolone is synthesized via fluorination and hydrolysis of steroid precursors. For deuterated analogs (e.g., Diflucortolone-d3):
- Step 1 : Introduce deuterium at specific positions (e.g., methyl groups) using deuterated reagents (e.g., DO or CDI) during intermediate steps.
- Step 2 : Acetylate the 21-hydroxy group using acetic anhydride-d6 to ensure isotopic labeling .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ from its non-deuterated counterpart in in vitro models?
- Experimental Design :
- Model : Human liver microsomes (HLM) or hepatocytes incubated with this compound and NADPH.
- Analysis : Use LC-MS/MS to identify deuterated metabolites. Compare kinetic parameters (e.g., , ) with non-deuterated controls.
Q. What strategies resolve contradictions in reported stability data for corticosteroid 21-acetates under varying pH conditions?
- Methodology :
- Stability Studies : Incubate this compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-UV at 240 nm.
- Data Reconciliation : Use Arrhenius plots to model degradation kinetics. Discrepancies may arise from impurities (e.g., residual acetic acid) or excipients in formulations .
Q. How can isotopic interference be minimized when co-analyzing this compound with endogenous corticosteroids?
- Advanced Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
